A Comprehensive Technical Guide to 2-Fluorobenzyl Chloride
A Comprehensive Technical Guide to 2-Fluorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzyl chloride, identified by the CAS Number 345-35-7, is a halogenated aromatic compound. It serves as a crucial intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the reactivity of the benzylic chloride, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the 2-fluorobenzyl moiety into a wide array of molecules. This guide provides an in-depth overview of its properties, synthesis, and reactivity, complete with experimental protocols and safety information.
Chemical and Physical Properties
2-Fluorobenzyl chloride is a colorless to light yellow liquid under standard conditions.[1][2][3] Its key physical and chemical properties are summarized in the tables below for ease of reference.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 345-35-7 | [1][4][5][6] |
| Molecular Formula | C₇H₆ClF | [2][4] |
| Molecular Weight | 144.57 g/mol | [2][4][5] |
| Appearance | Colorless to light yellow liquid | [1][2][3] |
| Boiling Point | 86 °C / 40 mmHg | [4][5][7] |
| Density | 1.216 g/mL at 25 °C | [4][5][7] |
| Refractive Index | n20/D 1.514 | [4][5][7] |
| Water Solubility | 416.4 mg/L at 25 °C | [2][5] |
Table 2: Safety and Hazard Information
| Parameter | Information | Source(s) |
| Signal Word | Danger | [4][7] |
| Hazard Statements | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage. | [4][7] |
| GHS Pictograms | GHS02 (Flame), GHS05 (Corrosion) | |
| Flash Point | 57 °C (134.6 °F) - closed cup | [4][7] |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves. | [4][8][9] |
| Additional Hazards | Lachrymator (causes tears) | [8] |
Synthesis of 2-Fluorobenzyl Chloride
The most common industrial synthesis of 2-fluorobenzyl chloride involves the free-radical chlorination of 2-fluorotoluene (B1218778).[3] This method selectively targets the benzylic methyl group. An alternative laboratory-scale synthesis involves the treatment of 2-fluorobenzyl alcohol with a chlorinating agent like thionyl chloride or phosphorus trichloride.[3]
Experimental Protocol: Synthesis via Free-Radical Chlorination of 2-Fluorotoluene
This protocol is adapted from a similar procedure for a related compound and represents a common method for benzylic chlorination.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a thermometer.
-
UV lamp or a standard incandescent light bulb as a radical initiator.
-
Gas dispersion tube.
-
Stirring plate and stir bar.
-
Apparatus for vacuum distillation.
-
2-Fluorotoluene.
-
Chlorine gas (Cl₂).
-
An inert gas such as nitrogen or argon.
-
A neutralizing agent for the HCl byproduct (e.g., sodium bicarbonate solution).
Procedure:
-
Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The flask is charged with 2-fluorotoluene.
-
Inert Atmosphere: Purge the system with an inert gas to remove air and moisture.
-
Initiation: Begin stirring the 2-fluorotoluene and heat it to a gentle reflux. Position the light source close to the flask to initiate the radical reaction.
-
Chlorination: Introduce a slow stream of chlorine gas through the gas dispersion tube into the refluxing liquid. The reaction is exothermic, so the rate of chlorine addition should be controlled to maintain a steady reflux.
-
Monitoring: The reaction progress can be monitored by gas chromatography (GC) to observe the conversion of the starting material and the formation of the product.
-
Work-up: Once the desired conversion is achieved, stop the chlorine flow and the heating. Allow the mixture to cool to room temperature under an inert atmosphere. The crude product will contain unreacted starting material and some dichlorinated byproduct.
-
Purification: The acidic HCl byproduct can be removed by washing the crude product with a dilute sodium bicarbonate solution, followed by water. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄) and purified by vacuum distillation to yield pure 2-fluorobenzyl chloride.
Reactivity and Applications
2-Fluorobenzyl chloride is a versatile electrophile due to the lability of the benzylic chloride. It readily undergoes Sₙ2 reactions with a variety of nucleophiles. This reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where the 2-fluorobenzyl group can be incorporated to modulate the biological activity of a target molecule.[3][10]
Experimental Protocol: Nucleophilic Substitution with an Amine
This protocol outlines a general procedure for the reaction of 2-fluorobenzyl chloride with a primary or secondary amine to form the corresponding N-substituted benzylamine.
Materials and Equipment:
-
Round-bottom flask with a stir bar.
-
Condenser (if heating is required).
-
Standard laboratory glassware.
-
2-Fluorobenzyl chloride.
-
A primary or secondary amine.
-
A suitable solvent (e.g., acetonitrile, THF, or DMF).
-
A non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate) to scavenge the HCl byproduct.
-
Reagents for work-up and purification (e.g., water, brine, organic solvent for extraction, drying agent, and silica (B1680970) gel for chromatography).
Procedure:
-
Setup: In a round-bottom flask, dissolve the amine and the non-nucleophilic base in the chosen solvent.
-
Addition of Electrophile: While stirring the solution, add 2-fluorobenzyl chloride dropwise. The reaction may be exothermic, so the addition rate should be controlled. The reaction is typically run at room temperature but may require gentle heating to go to completion.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine to remove any remaining salts and water-soluble impurities.
-
Purification: The organic extract is dried over an anhydrous salt, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure N-(2-fluorobenzyl)amine.
Conclusion
2-Fluorobenzyl chloride is a valuable and versatile chemical intermediate. Its synthesis and reactivity are well-established, providing a reliable route for the incorporation of the 2-fluorobenzyl group in various synthetic endeavors. Proper handling and adherence to safety protocols are essential when working with this corrosive and lachrymatory compound. The information and protocols provided in this guide are intended to support researchers and scientists in the effective and safe use of 2-fluorobenzyl chloride in their work.
References
- 1. 3-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Fluorobenzyl chloride 98 345-35-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. rsc.org [rsc.org]
- 6. 2-Fluorobenzyl chloride [xieshichem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prepchem.com [prepchem.com]
- 9. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
